molecular formula C6H5BrClNO2S B1245196 Ethyl 2-bromo-5-chlorothiazole-4-carboxylate CAS No. 425392-44-5

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

Cat. No. B1245196
CAS RN: 425392-44-5
M. Wt: 270.53 g/mol
InChI Key: GNUVSLOHOLUDJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-bromo-5-chlorothiazole-4-carboxylate involves several key steps, including halogenation, condensation, and esterification reactions. For example, Zhou Zhuo-qiang (2009) described a method where ethyl 2-amino-thiazole-4-carboxylate is synthesized from thiourea and ethyl bromopyruvate by solvent-free conditions, followed by diazotization and saponification to yield ethyl 2-bromothiazole-4-carboxylate and finally 2-bromo-thiazole-4-carboxylic acid, highlighting the compound's synthetic versatility (Zhou Zhuo-qiang, 2009).

Molecular Structure Analysis

The molecular structure of ethyl 2-bromo-5-chlorothiazole-4-carboxylate derivatives has been extensively analyzed using spectroscopic techniques and crystallography. Muhammad Haroon et al. (2018) conducted spectroscopic characterization and crystallographic behavior analysis on a closely related compound, employing FTIR, NMR, and X-ray diffraction methods, alongside DFT calculations to investigate the molecular geometry, confirming the importance of hydrogen bonding sites in the molecule (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate participates in various chemical reactions due to its functional groups. For instance, reactions with nucleophiles of different nature have been studied, showing that the bromine atom can be substituted with acetoxy groups or undergo alkylation and phosphorylation reactions, demonstrating the compound's reactivity and versatility in organic synthesis (R. Maadadi et al., 2016).

Scientific Research Applications

Photochemical Reactions and Photophysical Properties

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate has been utilized in photochemical reactions. For instance, its reactivity with different aromatic compounds under photochemical conditions has been studied. The products of these reactions have been analyzed for their photophysical properties, including fluorescence and absorption characteristics. These properties are primarily due to π→π* transitions, indicating potential applications in photochemistry and materials science (Amati et al., 2010).

Synthesis of Heterocyclic Compounds

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate has been a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of 2-aryl-oxazolo[4,5-c]quinoline-4(5H)-ones and 2-aryl-thiazolo[4,5-c]quinoline-4(5H)-ones, showcasing its utility in creating complex molecular structures (Hodgetts & Kershaw, 2003).

Novel Synthesis Methods

There has been research on developing improved and novel methods for synthesizing compounds related to ethyl 2-bromo-5-chlorothiazole-4-carboxylate. For instance, a study focused on synthesizing ethyl 2-bromothiazole-4-carboxylate, a related compound, using solvent-free methods and saponification processes. Such research highlights the ongoing efforts to optimize and create more efficient synthetic pathways for these types of compounds (Zhou Zhuo-qiang, 2009).

Ultrasonic and Thermally Mediated Synthesis

Innovations in synthesis techniques, such as ultrasonic and thermally mediated methods, have been applied to the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ethyl 2-bromo-1,3-thiazole-5-carboxylate. This research indicates the potential for more efficient and environmentally friendly synthetic routes for such compounds (Baker & Williams, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 .

properties

IUPAC Name

ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUVSLOHOLUDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458441
Record name Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

CAS RN

425392-44-5
Record name Ethyl 2-bromo-5-chlorothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate in the synthesis of thiazolo[4,5-c]quinoline-4(5H)-ones?

A1: Ethyl 2-bromo-5-chlorothiazole-4-carboxylate serves as a crucial building block in the synthesis of thiazolo[4,5-c]quinoline-4(5H)-ones []. The research paper outlines a novel and efficient synthetic route utilizing this compound. While the specific reaction mechanism is not detailed within the abstract, it can be inferred that the compound participates in a series of reactions leading to the formation of the target thiazolo[4,5-c]quinoline-4(5H)-one structure.

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